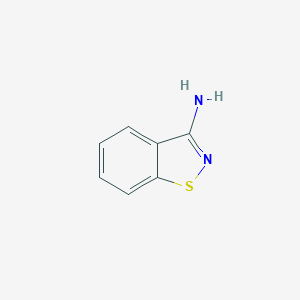

5-Aminopyridine-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

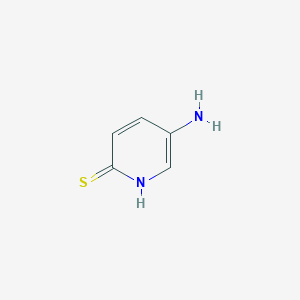

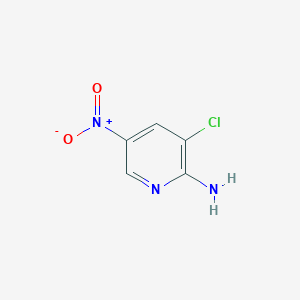

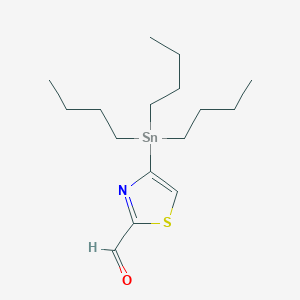

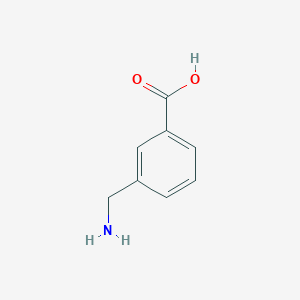

5-Aminopyridine-2-thiol is a chemical compound with the CAS Number: 27885-56-9 and a molecular weight of 126.18 . Its IUPAC name is 5-amino-2-pyridinethiol .

Molecular Structure Analysis

The molecular formula of 5-Aminopyridine-2-thiol is C5H6N2S . The Inchi Code is 1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) .Wissenschaftliche Forschungsanwendungen

-

Antitrypanosomal and Antiplasmodial Activities

- Field : Medicinal Chemistry

- Application : 2-aminopyrimidine derivatives have been used in the development of antitrypanosomal and antiplasmodial drugs .

- Method : The derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Synthesis of Diverse Biological Molecules

- Field : Drug Discovery

- Application : 2-Aminopyridine is known for the synthesis of diverse biological molecules .

- Method : Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .

- Results : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

-

Schiff Bases of Pyridine Derivatives

- Field : Bioactive Ligands and Chemosensors

- Application : Schiff bases derived from pyridine-2-carbohydrazide with 5-nitrofuran-2-aldehyde & 5-nitrothiophene-2-aldehyde .

- Method : The compound could selectively detect F− and CO3−2 ions over other interfering anions .

- Results : The Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

-

Genotoxic Impurity Detection

- Field : Analytical Chemistry

- Application : A novel analytical method, based on high-performance liquid chromatography with a UV (HPLC-UV) detection system for the sensitive detection of a genotoxic impurity (GTI) 5-amino-2-chloropyridine in a model active pharmaceutical ingredient (API) tenoxicam (TNX), has been developed and validated .

- Method : The HPLC-UV method was used for the determination of GTI 5-amino-2-chloropyridine in API TNX .

- Results : The developed analytical method toward the target compounds was accurate, and the achieved limit of detection and limit of quantification values for the target compound 5-amino-2-chloropyridine were 0.015 and 0.048 μg mL −1, respectively .

-

Environmental Remediation

- Field : Environmental Science

- Application : Covalent organic frameworks, a new type of porous materials, have been widely developed in this field due to their advantages of easy modification and high specific surface area .

- Method : These materials are used in various environmental remediation processes, including sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .

- Results : Covalent organic frameworks with structured channels for easy molecular design have great potential applications in the field of environmental remediation .

- Photoredox Catalysis in Drug Discovery

- Field : Pharmaceutical Industry

- Application : Visible-light photoredox catalysis has attracted tremendous interest within the synthetic community. This activation mode potentially provides a more sustainable and efficient platform for the activation of organic molecules, enabling the invention of many controlled radical-involved reactions under mild conditions .

- Method : Many pharmaceutical companies across the globe aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets. 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

- Results : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Eigenschaften

IUPAC Name |

5-amino-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWJNUZWLWRDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)